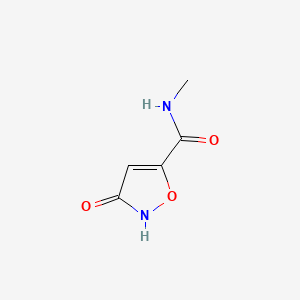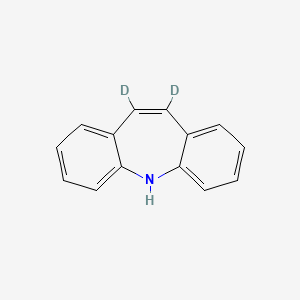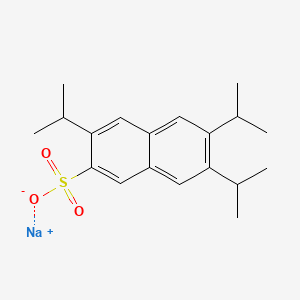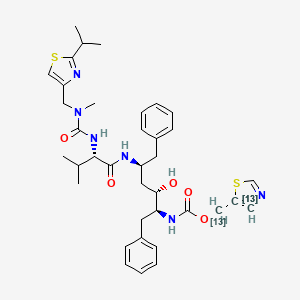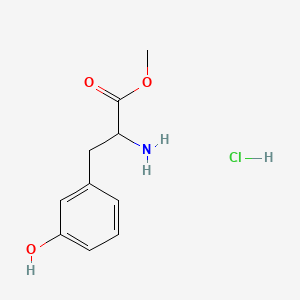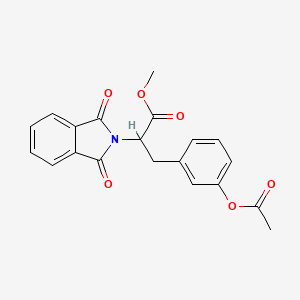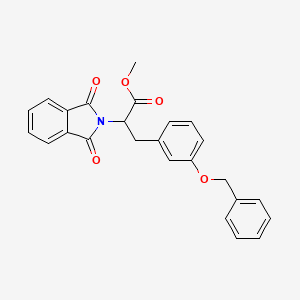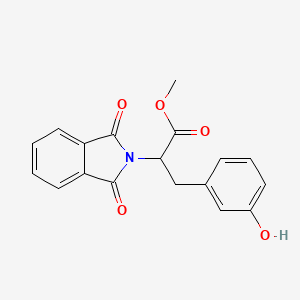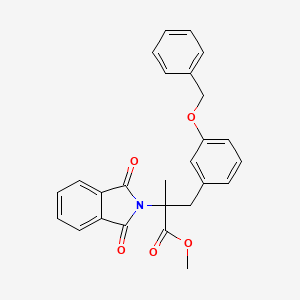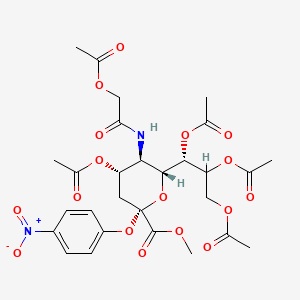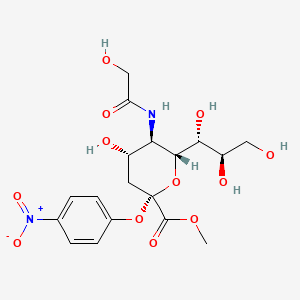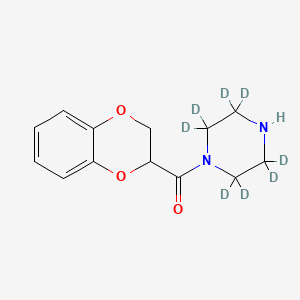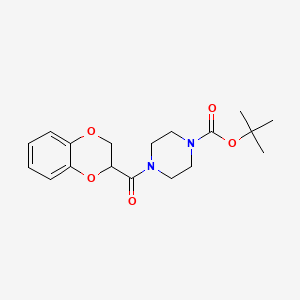
8-Hydroxy Mianserin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Mianserin-d3 is a labeled metabolite of Mianserin, a tetracyclic antidepressant. This compound is primarily used in proteomics research and has a molecular formula of C18H17D3N2O with a molecular weight of 283.38 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Mianserin-d3 involves the incorporation of deuterium atoms into the Mianserin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy Mianserin-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce deuterated analogs .
Applications De Recherche Scientifique
8-Hydroxy Mianserin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Employed in the study of drug metabolism and distribution.
Neuropharmacology: Utilized to investigate the effects of antidepressants on the central nervous system.
Isotope Labeling: Used in various analytical techniques, including mass spectrometry, to trace metabolic pathways
Mécanisme D'action
The mechanism of action of 8-Hydroxy Mianserin-d3 is similar to that of Mianserin. It acts as an antagonist at alpha-adrenergic, histamine H1, and serotonin receptors. This results in the inhibition of norepinephrine reuptake and the stimulation of norepinephrine release. These interactions with serotonin receptors in the central nervous system contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Mianserin: The parent compound, used as an antidepressant.
Mirtazapine: A similar tetracyclic antidepressant with a slightly different mechanism of action.
Amitriptyline: A tricyclic antidepressant with similar therapeutic effects but different chemical structure.
Uniqueness: 8-Hydroxy Mianserin-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of metabolic pathways and interactions. This labeling also enhances its stability and allows for more accurate analytical measurements .
Propriétés
Numéro CAS |
1215316-77-0 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
283.389 |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3 |
Clé InChI |
IDQNTICZJWERCI-FIBGUPNXSA-N |
SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Synonymes |
1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol; 8-Hydroxymianserin-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


